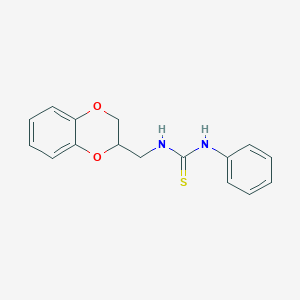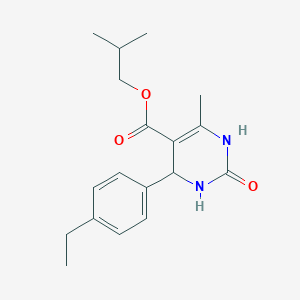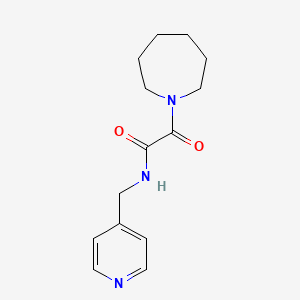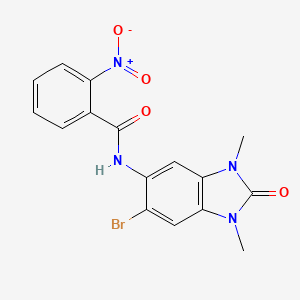![molecular formula C19H23FN2O3S B5009616 N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5009616.png)
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, commonly known as BFSG, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a glycine derivative that has been synthesized using a specific method, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
BFSG has been found to have potential applications in scientific research. The compound has been extensively studied for its ability to inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and fibroblast activation protein (FAP). Inhibition of these enzymes has been linked to various diseases, including cancer and diabetes. BFSG has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
BFSG exerts its effects by binding to the active site of DPP-4 and FAP, inhibiting their activity. This inhibition leads to an increase in the levels of certain hormones, such as glucagon-like peptide-1 (GLP-1), which has been shown to have beneficial effects on glucose metabolism. BFSG has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), through the activation of the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
BFSG has been found to have various biochemical and physiological effects. The compound has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. BFSG has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, BFSG has been found to have a low toxicity profile, making it a safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFSG has several advantages for use in lab experiments. The compound has a high purity and stability, making it easy to handle and store. BFSG is also water-soluble, which allows for easy administration in animal models. However, BFSG has some limitations, such as its high cost and limited availability. Additionally, the compound has a short half-life in vivo, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the research on BFSG. One potential area of research is the development of more potent and selective inhibitors of DPP-4 and FAP. Additionally, the potential anti-inflammatory effects of BFSG could be further explored in animal models of inflammatory diseases. Another area of research is the development of novel delivery systems for BFSG, which could improve its half-life and effectiveness in vivo. Overall, BFSG has significant potential for use in scientific research, and further studies are needed to fully explore its applications.
Métodos De Síntesis
BFSG can be synthesized using a specific method that involves the reaction of tert-butyl N-(4-fluorophenylsulfonyl)glycinate with benzylamine in the presence of a base. The reaction results in the formation of BFSG as a white solid. The purity of the compound can be improved using various purification techniques, such as column chromatography.
Propiedades
IUPAC Name |
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-19(2,3)21-18(23)14-22(13-15-7-5-4-6-8-15)26(24,25)17-11-9-16(20)10-12-17/h4-12H,13-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAYCRISCLVZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-2-butyn-1-yl-N-(2-furylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5009538.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}-1H-benzimidazole](/img/structure/B5009540.png)
![N-[4-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5009543.png)
![3-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5009545.png)
![2-benzyl-6-chloro-5-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5009561.png)

![N-(3-chlorophenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5009576.png)

![1-(4-isopropylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5009588.png)
![N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5009600.png)
![N-(3-bromophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5009605.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5009624.png)
